molecular formula C14H13ClN4O3 B2988066 Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate CAS No. 1883799-26-5

Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate

Cat. No.: B2988066
CAS No.: 1883799-26-5
M. Wt: 320.73
InChI Key: QVNKDRRHTCBQAH-UHFFFAOYSA-N
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Description

Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate is a complex organic compound with a molecular weight of 320.73 g/mol[_{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c21c?context=bbe). This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, chloro, methyl, oxo, and carboxylate groups[{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... It is a derivative of pyrroloquinoline, a class of compounds known for their diverse biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate has shown potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Research is ongoing to explore its applications in drug development.

Medicine: The compound's biological activities make it a candidate for the development of new therapeutic agents[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Its ability to interact with various molecular targets suggests potential use in treating diseases such as infections and cancer.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Its unique structure and reactivity make it valuable for creating new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate typically involves multiple steps, starting with the construction of the pyrroloquinoline core[_{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c21c?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton[{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Subsequent functionalization steps introduce the amino, chloro, methyl, and carboxylate groups[{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Mechanism of Action

The mechanism by which Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c21c?context=bbe). These interactions can modulate biological pathways, leading to the observed biological activities[{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may interact with enzymes, receptors, and other proteins.

Comparison with Similar Compounds

  • Ethyl 6,8-diamino-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate: Lacks the chloro group[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-3-carboxylate: Different position of the carboxylate group[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-5-carboxylate: Different position of the carboxylate group[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Uniqueness: Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... This arrangement allows for specific interactions with biological targets, making it distinct from its analogs.

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Properties

IUPAC Name

ethyl 9,11-diamino-10-chloro-2-methyl-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c1-3-22-14(21)6-4-5-7-11(18-6)9(16)8(15)10(17)12(7)19(2)13(5)20/h4H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNKDRRHTCBQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C3C(=C1)C(=O)N(C3=C(C(=C2N)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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